Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
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Overview
Description
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is a coordination compound that features a palladium ion coordinated with a pyridine-derived ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may yield palladium(0) complexes. Substitution reactions can result in a variety of palladium complexes with different ligands .
Scientific Research Applications
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Palladium(2+),N’-[(E)-pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,bromide
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,iodide
Uniqueness
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in catalytic processes, making it valuable for specific applications .
Properties
Molecular Formula |
C8H8ClN3PdS |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
InChI Key |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
Isomeric SMILES |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
Canonical SMILES |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
Origin of Product |
United States |
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